molecular formula C29H30N8O3 B11541702 2-[(E)-(2-{4-(4-benzylpiperidin-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol

2-[(E)-(2-{4-(4-benzylpiperidin-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol

Cat. No.: B11541702
M. Wt: 538.6 g/mol
InChI Key: ULBZEZLGPGBMGB-NDZAJKAJSA-N
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Description

2-[(E)-{2-[4-(4-BENZYLPIPERIDIN-1-YL)-6-[(4-METHYLPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL is a complex organic compound that features a combination of various functional groups, including a triazine ring, a piperidine ring, and a nitrophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{2-[4-(4-BENZYLPIPERIDIN-1-YL)-6-[(4-METHYLPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions.

    Attachment of the Benzyl Group: The benzyl group is attached through a Friedel-Crafts alkylation reaction.

    Formation of the Hydrazone Linkage: The hydrazone linkage is formed by reacting hydrazine derivatives with aldehydes or ketones.

    Introduction of the Nitro Group: The nitro group is introduced through nitration reactions using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and hydrazone moieties.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the phenolic and hydrazone groups.

    Reduction: Amino derivatives resulting from the reduction of the nitro group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Materials Science: It can be incorporated into polymers and other materials for enhanced properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.

    Drug Development:

Medicine

    Therapeutic Agents: The compound’s derivatives could be explored for their therapeutic potential in treating various diseases.

Industry

    Dye and Pigment Production: The compound can be used in the synthesis of dyes and pigments due to its aromatic structure.

    Chemical Sensors: It can be used in the development of chemical sensors for detecting specific analytes.

Mechanism of Action

The mechanism of action of 2-[(E)-{2-[4-(4-BENZYLPIPERIDIN-1-YL)-6-[(4-METHYLPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL involves its interaction with molecular targets such as enzymes and receptors. The compound’s various functional groups allow it to bind to active sites, inhibiting or modulating the activity of these targets. The triazine ring, in particular, is known for its ability to interact with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    2-[(E)-{2-[4-(4-BENZYLPIPERIDIN-1-YL)-6-[(4-METHYLPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL: shares similarities with other triazine-based compounds and hydrazone derivatives.

Uniqueness

    Functional Group Diversity: The presence of multiple functional groups in a single molecule makes it unique.

Properties

Molecular Formula

C29H30N8O3

Molecular Weight

538.6 g/mol

IUPAC Name

2-[(E)-[[4-(4-benzylpiperidin-1-yl)-6-(4-methylanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4-nitrophenol

InChI

InChI=1S/C29H30N8O3/c1-20-7-9-24(10-8-20)31-27-32-28(35-30-19-23-18-25(37(39)40)11-12-26(23)38)34-29(33-27)36-15-13-22(14-16-36)17-21-5-3-2-4-6-21/h2-12,18-19,22,38H,13-17H2,1H3,(H2,31,32,33,34,35)/b30-19+

InChI Key

ULBZEZLGPGBMGB-NDZAJKAJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCC(CC3)CC4=CC=CC=C4)N/N=C/C5=C(C=CC(=C5)[N+](=O)[O-])O

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCC(CC3)CC4=CC=CC=C4)NN=CC5=C(C=CC(=C5)[N+](=O)[O-])O

Origin of Product

United States

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